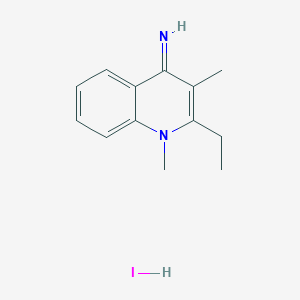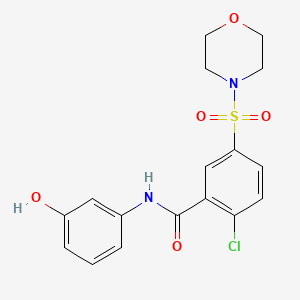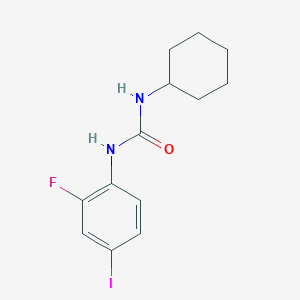
2-ethyl-1,3-dimethyl-4(1H)-quinolinimine hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV006278 is a compound identified as part of the Malaria Box, a collection of 400 compounds assembled by the Medicines for Malaria Venture (MMV) to aid in the discovery of new antimalarial drugs . This compound has shown significant potency against laboratory strains of Plasmodium falciparum, the parasite responsible for malaria .
Chemical Reactions Analysis
MMV006278, like many antimalarial compounds, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction might yield a more reduced form.
Scientific Research Applications
MMV006278 has been primarily studied for its antimalarial activity. It has shown high potency against laboratory strains of Plasmodium falciparum, making it a promising candidate for further development as an antimalarial drug . Beyond its use in malaria research, compounds like MMV006278 can also serve as valuable tools in studying the biology of the malaria parasite and the mechanisms of drug resistance.
Mechanism of Action
The exact mechanism of action of MMV006278 is not fully understood. it is believed to target specific pathways in the malaria parasite, potentially involving inhibition of key enzymes or disruption of critical biological processes. For example, some antimalarial compounds have been shown to inhibit thioredoxin reductase, an enzyme essential for maintaining the redox balance in the parasite .
Comparison with Similar Compounds
MMV006278 is part of a group of compounds in the Malaria Box that have shown high potency against Plasmodium falciparum. Similar compounds include MMV008416, MMV085203, MMV396797, MMV019555, MMV665878, and MMV665949 . These compounds share similar structures and mechanisms of action but may differ in their potency, selectivity, and pharmacokinetic properties. MMV006278 stands out due to its high potency against laboratory strains of the malaria parasite .
Properties
IUPAC Name |
2-ethyl-1,3-dimethylquinolin-4-imine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.HI/c1-4-11-9(2)13(14)10-7-5-6-8-12(10)15(11)3;/h5-8,14H,4H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBHRFZAHMGRHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=N)C2=CC=CC=C2N1C)C.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Chloro-6-methoxybenzo[b]thiophen-2-yl 4-phenylpiperazinyl ketone](/img/structure/B6000129.png)
![2-(dimethylamino)-N-[5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]acetamide](/img/structure/B6000136.png)
![N-(3-methoxyphenyl)-3-{1-[(1-methyl-1H-indol-3-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6000142.png)
![2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B6000146.png)
![6-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B6000153.png)
![3-(4-chlorophenyl)-2-methyl-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6000164.png)
![N-methyl-N-(1-methyl-3-pyrrolidinyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6000170.png)

![N'-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6000197.png)

![1-(4-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}phenyl)ethanone](/img/structure/B6000220.png)
![2-ethoxyethyl 4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B6000240.png)
![N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(imidazo[1,2-a]pyridine-2-carbonyl)piperidin-3-yl]propanamide](/img/structure/B6000256.png)
![7-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B6000258.png)
